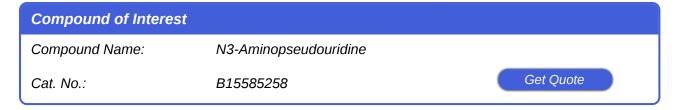


### A Technical Guide to N3-Modified Pseudouridine Analogs for Researchers

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An In-depth Examination of N3-Substituted Pseudouridine Derivatives in RNA Research and Therapeutic Development

This technical guide is designed for researchers, scientists, and professionals in drug development who are interested in the application of modified nucleosides, specifically N3-substituted pseudouridine analogs, in RNA therapeutics and research. While the term "N3-Aminopseudouridine" is not consistently associated with a specific CAS number in chemical databases, this guide provides comprehensive information on closely related and relevant compounds, their suppliers, and their critical role in modern molecular biology and medicine.

### **Chemical Identity and Supplier Information**

The direct search for "N3-Aminopseudouridine" does not yield a conclusive CAS number, suggesting it may be a descriptor for a class of compounds or a specific, less common research chemical. However, related N3-substituted pseudouridine derivatives are well-documented. For clarity, this guide presents data on a confirmed N3-substituted pseudouridine analog alongside supplier information for products marketed as "N3-Aminopseudouridine."

Table 1: Chemical Properties of Pseudouridine and a Representative N3-Substituted Analog



Property	Pseudouridine	1-methyl-3-(3-amino-3- carboxypropyl)pseudoUrid ine	
Synonyms	ψ-Uridine, 5-Ribosyluracil	m1аср3Ψ	
CAS Number	1445-07-4[1]	52777-29-4[2][3]	
Molecular Formula	C9H12N2O6[1]	C14H21N3O8[3]	
Molecular Weight	244.20 g/mol [1]	359.33 g/mol [3]	
IUPAC Name	5-(β-D- Ribofuranosyl)pyrimidine- 2,4(1H,3H)-dione[1]	2-amino-4-[5- [(2S,3R,4S,5R)-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]-3-methyl-2,6- dioxopyrimidin-1-yl]butanoic acid	

Table 2: Supplier Information

Compound Name	Supplier	Product/Catalog Number	CAS Number
N3- Aminopseudouridine	Amsbio	AMS.TNU1071-10- MG[4]	Not Provided
N3- Aminopseudouridine	MedchemExpress	HY-154110	Not Provided
1-Methyl-3-(3-amino- 3- carboxypropyl)pseudo uridine	Biosynth	NM170447[3]	52777-29-4[3]
1-Methyl-3-(3-amino- 3- carboxypropyl)pseudo Uridine	BOC Sciences	52777-29-4[2]	52777-29-4[2]



# The Role of Pseudouridine and Its Derivatives in RNA Biology

Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification found in all domains of life and is sometimes referred to as the "fifth nucleoside".[5] Unlike uridine, which is linked to the ribose sugar via a C-N bond, pseudouridine has a C-C glycosidic bond. This structural difference confers unique properties to RNA molecules containing it.

The incorporation of pseudouridine and its derivatives into messenger RNA (mRNA) has been a pivotal development in RNA therapeutics. Notably, replacing uridine with pseudouridine or its analog N1-methylpseudouridine can enhance the stability and translational capacity of mRNA while reducing its immunogenicity.[6][7] This is because the modified nucleosides are less likely to be recognized by innate immune receptors, such as Toll-like receptors (TLRs), that would otherwise trigger an inflammatory response against foreign RNA.

N3-substitutions on the pseudouridine ring can further modulate the properties of the resulting mRNA. For instance, the introduction of a methyl group at the N3 position of pseudouridine has been shown to slightly enhance the thermodynamic stability of RNA.[8] The N3 position is involved in Watson-Crick base pairing with adenosine, and modifications at this site can influence RNA structure, stability, and interactions with the ribosome.[9]

# Experimental Protocols: Incorporation of Modified Nucleosides into mRNA

A common application for pseudouridine and its analogs is their incorporation into mRNA via in vitro transcription. This process allows for the synthesis of RNA molecules where some or all of a particular nucleotide are replaced with a modified version.

#### Key Experimental Steps:

- Template Preparation: A linear DNA template containing the gene of interest downstream of a T7 or SP6 RNA polymerase promoter is required.
- In Vitro Transcription Reaction: The reaction mixture typically includes:
  - The DNA template



- RNA polymerase (e.g., T7 RNA polymerase)
- A mixture of the four ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and a modified
   UTP (e.g., pseudouridine-5'-triphosphate or N1-methylpseudouridine-5'-triphosphate).
- An RNAse inhibitor to prevent RNA degradation.
- A buffer to maintain optimal pH and ionic conditions for the polymerase.
- Purification of mRNA: After the transcription reaction, the resulting mRNA is purified to remove the DNA template, unincorporated NTPs, and the polymerase. This is often achieved using methods like DNase treatment followed by lithium chloride precipitation or column purification.
- Capping and Tailing: For efficient translation in eukaryotic cells, the mRNA is typically modified with a 5' cap structure and a 3' poly(A) tail. This can be done enzymatically after transcription.
- Quality Control: The integrity and concentration of the final mRNA product are assessed using techniques such as gel electrophoresis and UV-Vis spectrophotometry.

# Visualizing Key Concepts and Workflows Diagram 1: General Workflow for Modified mRNA Synthesis

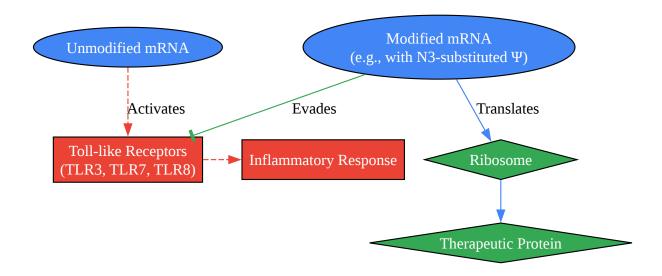


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Caption: A simplified workflow for the synthesis of modified mRNA for research and therapeutic applications.



## Diagram 2: Conceptual Pathway of Modified mRNA Action



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